ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE
Overview
Description
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is a synthetic organic compound with the molecular formula C14H16N2O5S. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains an ethyl ester group and a benzoyl group substituted with two methoxy groups. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the amide linkage. Finally, the ethyl ester group is introduced through esterification with ethanol in the presence of a suitable catalyst .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy groups on the benzoyl ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the benzoyl moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents. This can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its biological activity.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Researchers are investigating its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate: This compound has a similar structure but with different substitution patterns on the benzoyl ring. The presence of methoxy groups at different positions can influence the compound’s reactivity and biological activity.
Ethyl 2-[(4-tert-butylbenzoyl)amino]-1,3-thiazole-4-carboxylate:
Ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate: The presence of an additional methoxy group can enhance the compound’s electron-donating properties, potentially altering its reactivity and biological effects.
These comparisons highlight the uniqueness of this compound and its potential for further research and development.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQDTBDHAVNKQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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